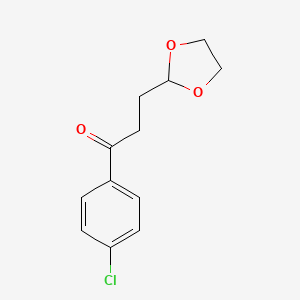
1-(4-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
Cat. No. B8809842
Key on ui cas rn:
147030-64-6
M. Wt: 240.68 g/mol
InChI Key: CIKROGMCCUIOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05292732
Procedure details


2-(2-Bromoethyl)-1,3-dioxolane (40 ml) was added dropwise within 15 minutes under argon and while stirring at a maximum 30° C. to a suspension of Rieke magnesium, prepared from 45.0 g of magnesium chloride, in 1500 ml of absolute tetrahydrofuran. The suspension was stirred at room temperature for 15 minutes, cooled to 0° C. and, after the addition of 43.5 g of copper(I) bromide, stirred at 5° C. for 15 minutes. After cooling to -70° C., 33 ml of 4-chlorobenzoyl chloride was added dropwise within 10 minutes. The reaction mixture was stirred at -70° C. for 15 minutes and at room temperature for 2 hours and subsequently hydrolyzed with 1000 ml of saturated ammonium chloride solution while cooling at a maximum 20° C. After the addition of 500 ml of water the mixture was extracted three times with 1000 ml of ethyl acetate each time. The combined organic extracts were washed with 1000 ml of saturated sodium chloride solution, dried over MgSO4 and freed from solvent. 63.0 g of residue were chromatographed on 2000 g of silica gel with ethyl acetate/hexane (1:1) as the eluent. 36.5 g (59%) of 4'-chloro-3(1,3-dioxolan-2-yl)propiophenone were isolated as a yellow, amorphous solid.






Name
copper(I) bromide
Quantity
43.5 g
Type
catalyst
Reaction Step Six


Yield
59%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH:4]1[O:8][CH2:7][CH2:6][O:5]1.[Mg].[Cl-].[Mg+2].[Cl-].[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.[Cl-].[NH4+]>O1CCCC1.[Cu]Br.O>[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](=[O:19])[CH2:2][CH2:3][CH:4]2[O:8][CH2:7][CH2:6][O:5]2)=[CH:16][CH:15]=1 |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC1OCCO1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Three
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Step Five
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Six
|
Name
|
copper(I) bromide
|
|
Quantity
|
43.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Br
|
Step Seven
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 5° C. for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to -70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling at a maximum 20° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted three times with 1000 ml of ethyl acetate each time
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with 1000 ml of saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
63.0 g of residue were chromatographed on 2000 g of silica gel with ethyl acetate/hexane (1:1) as the eluent
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(CCC1OCCO1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.5 g | |
| YIELD: PERCENTYIELD | 59% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
